2,6-Pyridinedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
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Overview
Description
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is a compound known for its role as a tridentate ligand in coordination chemistry. This compound is particularly valuable for its ability to form stable complexes with transition metals such as copper (Cu) and nickel (Ni) . Its structure consists of a pyridine ring substituted with two carboxamide groups and two pyrazolyl groups, making it an excellent candidate for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 5-methyl-1H-pyrazole. One common method includes the use of pyridine-2,6-dicarbonyl dichloride, which reacts with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like Cu(II) and Ni(II).
Substitution Reactions: The carboxamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl groups can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in solvents like ethanol or acetonitrile.
Substitution Reactions: Use nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced stability and unique properties.
Substitution Products: Derivatives with modified functional groups.
Redox Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for catalysis and material science.
Biological Studies: Investigated for its potential as a synthetic ion transporter, which can induce apoptosis by facilitating chloride anion transport into cells.
Medicinal Chemistry: Explored for its role in designing new therapeutic agents, particularly in targeting metalloenzymes and disrupting cellular ion homeostasis.
Industrial Applications: Utilized in the preparation of molecular turnstiles and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes by donating electron pairs from the nitrogen atoms in the pyrazolyl and carboxamide groups to the metal center . This coordination can alter the electronic properties of the metal, making it suitable for various catalytic and biological applications. In biological systems, the compound can facilitate ion transport across cell membranes, leading to changes in cellular ion concentrations and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the pyrazolyl groups, used as a ligand in coordination chemistry.
2,6-Pyridinedicarboxaldehyde: Another derivative used in the synthesis of various coordination compounds.
2,6-Pyridinedicarbonyl Dichloride: A precursor in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its dual pyrazolyl groups, which enhance its ability to form stable and versatile metal complexes. This makes it particularly valuable in applications requiring robust coordination chemistry and specific electronic properties.
Properties
CAS No. |
625386-03-0 |
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Molecular Formula |
C15H15N7O2 |
Molecular Weight |
325.33 g/mol |
IUPAC Name |
2-N,6-N-bis(5-methyl-1H-pyrazol-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H15N7O2/c1-8-6-12(21-19-8)17-14(23)10-4-3-5-11(16-10)15(24)18-13-7-9(2)20-22-13/h3-7H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
InChI Key |
KKXKXLPYFYNBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NNC(=C3)C |
Origin of Product |
United States |
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